molecular formula C9H9N3O B13976769 7-Amino-3-methyl[1,8]naphthyridin-2-ol CAS No. 1931-46-0

7-Amino-3-methyl[1,8]naphthyridin-2-ol

Cat. No.: B13976769
CAS No.: 1931-46-0
M. Wt: 175.19 g/mol
InChI Key: SOGDUVFLHGEYGM-UHFFFAOYSA-N
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Description

7-Amino-3-methyl[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Chemical Reactions Analysis

7-Amino-3-methyl[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include selenium dioxide, various acids and bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl[1,8]naphthyridin-2-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . In anticancer applications, it induces apoptosis or necrosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

7-Amino-3-methyl[1,8]naphthyridin-2-ol can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1931-46-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-amino-3-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

SOGDUVFLHGEYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC1=O)N=C(C=C2)N

Origin of Product

United States

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